Product packaging for 1-Adamantylmethyl 3-aminobenzoate(Cat. No.:CAS No. 1020241-84-2)

1-Adamantylmethyl 3-aminobenzoate

Cat. No.: B263278
CAS No.: 1020241-84-2
M. Wt: 285.4 g/mol
InChI Key: YLDZXYLXFPWIKY-UHFFFAOYSA-N
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Description

1-Adamantylmethyl 3-aminobenzoate is a specialized chemical building block designed for advanced research and development. Its structure integrates a rigid, lipophilic adamantane moiety with a versatile 3-aminobenzoate group, a combination of significant interest in medicinal chemistry and materials science. The adamantane group is renowned for its ability to enhance the metabolic stability and binding affinity of bioactive molecules by providing steric bulk that can shield potential metabolic soft spots from enzymatic degradation . Furthermore, the adamantane cage is a well-established pharmacophore in neuroscience research, contributing to biological activity such as ion channel modulation . The 3-aminobenzoate linker offers a handle for further chemical functionalization, such as amide bond formation, enabling the conjugation of the adamantyl group to other molecular scaffolds of interest. This makes this compound a valuable intermediate for synthesizing novel probes, potential therapeutic candidates, and advanced materials. Researchers can leverage this compound to develop new sigma receptor ligands, explore central nervous system (CNS) active compounds due to the adamantane's ability to facilitate blood-brain barrier penetration, or create functional materials that exploit the unique structural and electronic properties of the adamantane cage . This product is intended for research use only by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO2 B263278 1-Adamantylmethyl 3-aminobenzoate CAS No. 1020241-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantylmethyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c19-16-3-1-2-15(7-16)17(20)21-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDZXYLXFPWIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation for 1 Adamantylmethyl 3 Aminobenzoate

Advanced Synthetic Routes to 1-Adamantylmethyl 3-aminobenzoate (B8586502)

The primary method for synthesizing 1-Adamantylmethyl 3-aminobenzoate is through esterification, a fundamental reaction in organic chemistry.

The classical approach to forming the ester linkage in this compound involves the reaction of 3-aminobenzoic acid with 1-adamantylmethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle. libretexts.org

Alternatively, the reaction can be carried out using a reactive derivative of 3-aminobenzoic acid, such as an acid chloride or anhydride, with 1-adamantylmethanol. This method often proceeds under milder conditions and may not require a strong acid catalyst, instead utilizing a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. google.com

Another effective method is transesterification, where a methyl or ethyl ester of 3-aminobenzoic acid is reacted with 1-adamantylmethanol in the presence of a suitable catalyst. google.com Catalysts for transesterification can range from strong acids and bases to organometallic compounds. google.comgoogle.com

The table below summarizes typical conditions for these esterification reactions.

Reaction Type Reactants Catalyst Solvent Temperature Range (°C) Key Considerations
Fischer Esterification3-aminobenzoic acid, 1-adamantylmethanolH₂SO₄, p-TsOHToluene, Hexane80-120Removal of water is crucial.
Acyl Chloride Method3-aminobenzoyl chloride, 1-adamantylmethanolPyridine, TriethylamineDichloromethane, THF0 - Room TemperatureStoichiometric base is required.
TransesterificationMethyl 3-aminobenzoate, 1-adamantylmethanolNaOMe, Ti(OⁱPr)₄Excess 1-adamantylmethanol100-150Removal of the lower boiling alcohol byproduct drives the reaction.

Beyond traditional esterification, alternative strategies can be envisioned for the synthesis of this compound. One such approach involves the Mitsunobu reaction, which allows for the esterification of 3-aminobenzoic acid with 1-adamantylmethanol under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Another potential route could involve the initial synthesis of 1-adamantylmethyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amine. This two-step process can be advantageous if the direct esterification with 3-aminobenzoic acid proves to be low-yielding or if purification is challenging due to the presence of the free amino group. The reduction of the nitro group can be achieved using various reagents, such as iron powder in the presence of an acid or catalytic hydrogenation. nih.gov

Mechanistic Investigations of this compound Formation Pathways

The mechanism of formation for this compound via Fischer esterification begins with the protonation of the carbonyl oxygen of 3-aminobenzoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-adamantylmethanol. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. The elimination of a water molecule from this intermediate, followed by deprotonation of the carbonyl oxygen, yields the final ester product and regenerates the acid catalyst.

In the case of the acyl chloride method, the reaction proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the 3-aminobenzoyl chloride is attacked by the hydroxyl group of 1-adamantylmethanol. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion, which is then neutralized by the base present in the reaction mixture, to afford the ester.

The transesterification mechanism is similar to that of Fischer esterification, involving the activation of the starting ester's carbonyl group by the catalyst, followed by nucleophilic attack from 1-adamantylmethanol and subsequent elimination of the original alcohol.

Derivatization Strategies of the Adamantyl Moiety in this compound

The adamantane (B196018) cage of this compound offers several positions for further functionalization, which can be exploited to modulate the molecule's physicochemical and biological properties. cuni.cz The bridgehead positions of the adamantane core are particularly susceptible to functionalization.

Directed C-H functionalization reactions, often catalyzed by transition metals like palladium, can introduce various substituents onto the adamantane scaffold. cuni.cz For instance, arylation of the adamantane group can be achieved using aryl iodides in the presence of a palladium catalyst. cuni.cz

The following table outlines some potential derivatization strategies for the adamantyl moiety.

Reaction Type Reagents Catalyst/Conditions Functional Group Introduced
HalogenationN-Bromosuccinimide (NBS)Light or radical initiatorBromo
HydroxylationPhenyl iodoacetatePalladium acetateHydroxy
ArylationAryl iodidePalladium(II) acetateAryl

Chemical Transformations and Reactivity Studies of the 3-aminobenzoate Moiety in this compound

The 3-aminobenzoate portion of the molecule provides a handle for a variety of chemical transformations, primarily centered around the amino group and the aromatic ring.

The amino group can undergo acylation with acid chlorides or anhydrides to form amides. nih.gov It can also be diazotized with nitrous acid to form a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce substituents such as halogens, cyano, or hydroxyl groups onto the aromatic ring.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene (B151609) ring. The position of substitution will be directed by the existing ester and amino groups. For instance, nitration would likely occur at the positions ortho and para to the amino group. researchgate.net

The table below summarizes some key transformations of the 3-aminobenzoate moiety.

Reaction Type Reagents Product Type
AcylationAcetyl chlorideN-acetyl derivative
Diazotization/SandmeyerNaNO₂, HCl; CuBr3-Bromo-benzoate derivative
Electrophilic NitrationHNO₃, H₂SO₄Nitro-substituted benzoate (B1203000) derivative

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Adamantylmethyl 3 Aminobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Adamantylmethyl 3-aminobenzoate (B8586502), both ¹H and ¹³C NMR are utilized to assign the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons of the adamantyl cage typically appear as a series of broad multiplets in the upfield region due to complex spin-spin coupling. The methylene (B1212753) protons of the -CH₂- group linking the adamantyl and benzoate (B1203000) moieties would be expected to produce a distinct singlet or a simple multiplet. The aromatic protons of the 3-aminobenzoate ring system exhibit characteristic splitting patterns in the downfield region, with their chemical shifts and coupling constants providing definitive information about their relative positions on the ring. The amine (-NH₂) protons often appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the adamantyl carbons, the linking methylene carbon, and the carbons of the aromatic ring. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift.

Table 1: Representative ¹H NMR Data for Methyl 3-aminobenzoate

Assignment Shift (ppm)
Aromatic H7.411
Aromatic H7.345
Aromatic H7.196
Aromatic H6.841
-OCH₃3.876
-NH₂3.800

Note: Data obtained from a representative spectrum of methyl 3-aminobenzoate and may not exactly match that of 1-Adamantylmethyl 3-aminobenzoate. chemicalbook.com

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns. For this compound (C₁₈H₂₃NO₂), the molecular weight is 285.38 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 285. Subsequent fragmentation would likely involve cleavage of the ester bond, leading to the formation of characteristic fragment ions corresponding to the adamantylmethyl cation and the 3-aminobenzoate radical cation or vice versa. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Analysis of the fragmentation of the related compound, methyl 3-aminobenzoate, shows a prominent molecular ion peak and fragments corresponding to the loss of the methoxy (B1213986) group. nist.govnih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3300 cm⁻¹), C-H stretching of the adamantyl and aromatic groups (around 3100-2850 cm⁻¹), the C=O stretching of the ester group (around 1730-1715 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹). researchgate.netrsc.orgchemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the adamantyl cage and the symmetric vibrations of the aromatic ring. researchgate.netqut.edu.au The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3300
C-H Stretch (Aromatic/Aliphatic)3100-2850
C=O Stretch (Ester)1730-1715
C=C Stretch (Aromatic)1600-1450
C-N Stretch1340-1250
C-O Stretch1250-1050

Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. A single-crystal X-ray diffraction study of this compound would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This technique would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings, which govern the packing of the molecules in the solid state. While specific crystallographic data for this compound is not publicly available, the structure of related adamantane (B196018) derivatives has been extensively studied.

Advanced Chromatographic Methodologies for Purity Assessment, Isolation, and Quantitative Analysis in Research Contexts

Advanced chromatographic techniques are indispensable for ensuring the purity of a synthesized compound and for its isolation and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the target compound from any starting materials, byproducts, or degradation products. A UV detector would be used for detection, leveraging the chromophore of the 3-aminobenzoate moiety.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. nih.gov

For preparative purposes, flash column chromatography on silica (B1680970) gel is a standard method for the purification of this compound after its synthesis. rsc.org The progress of the purification can be monitored by Thin-Layer Chromatography (TLC) . rsc.org

Theoretical and Computational Investigations of 1 Adamantylmethyl 3 Aminobenzoate

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-Adamantylmethyl 3-aminobenzoate (B8586502), these calculations can predict its most stable three-dimensional arrangement, the distribution of electrons, and its energetic landscape.

The molecular geometry is characterized by the adamantyl group, a strain-free and rigid hydrocarbon cage, connected via a methylene (B1212753) linker to the ester oxygen of the 3-aminobenzoate moiety. Studies on similar adamantyl esters show that the C-C bond distances within the adamantane (B196018) cage are typically around 1.54 Å, and the C-C-C bond angles are approximately 109.5°, consistent with the structure of isolated adamantane. The ester group introduces conformational flexibility, primarily around the C-O single bonds.

The electronic structure is largely dictated by the 3-aminobenzoate part. The amino group acts as an electron donor and the ester group as an electron acceptor. Research on methyl-3-aminobenzoate (m-MA), a close analogue, reveals that the highest occupied molecular orbital (HOMO) is typically localized on the aminobenzene portion, while the lowest unoccupied molecular orbital (LUMO) is distributed across the ester group and the aromatic ring. This separation of frontier orbitals suggests that the first excited state (S1) possesses some charge-transfer (CT) character, where photoexcitation leads to a migration of electron density from the amino group towards the ester group. rsc.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Positional isomerism significantly influences electronic properties. Theoretical studies comparing ortho-, meta-, and para-aminobenzoic acid derivatives demonstrate that while thermodynamic parameters like total energy and enthalpy may not differ dramatically between isomers, their quantum chemical reactivity descriptors do. dergipark.org.trdergipark.org.tr The meta-position of the amino group in 1-Adamantylmethyl 3-aminobenzoate, as opposed to the ortho or para positions, prevents direct resonance delocalization between the electron-donating amino group and the electron-withdrawing carbonyl group, leading to unique electronic and photophysical behavior. rsc.org

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogue Data)

ParameterPredicted ValueBasis from Analogue Compounds
Adamantane C-C Bond Length~1.54 ÅAdamantyl esters uva.es
Adamantane C-H Bond Length~1.10 ÅGeneral alkanes
Aromatic C-C Bond Length~1.39 - 1.41 ÅBenzene (B151609) derivatives
C=O Bond Length~1.22 ÅEster carbonyls
C-O (Ester) Bond Length~1.35 ÅEster single bonds
Adamantane C-C-C Angle~109.5°Adamantyl esters uva.es
Aromatic C-C-C Angle~120°Benzene derivatives

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions that are crucial for understanding how the molecule behaves in a condensed phase or interacts with biological targets. nih.govnih.gov

For this compound, an MD simulation would be particularly useful for analyzing the conformational landscape arising from the flexible linkage between the rigid adamantane cage and the planar aromatic ring. The key degrees of freedom would be the torsion angles around the CH₂-O and O-C(O) bonds of the ester group. These simulations can reveal the preferred spatial orientations of the adamantyl and aminobenzoate moieties relative to each other and the energy barriers between different conformational states.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The 3-aminobenzoate portion of the molecule can participate in several types of non-covalent interactions. The amino group is a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. These interactions would be prominent in protic solvents or in a crystal lattice. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. The bulky and lipophilic adamantyl group would predominantly form van der Waals interactions and could play a significant role in crystal packing or binding within hydrophobic pockets of a larger system. ksu.edu.sa Studies on aminobenzoic acid derivatives have highlighted how they can obstruct induced fit in biological catalytic centers, a process governed by steric and intermolecular forces that MD simulations are well-suited to explore. nih.govacs.org

Prediction of Spectroscopic Parameters via Computational Methods for Enhanced Characterization

Computational methods are instrumental in predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would likely predict an absorption band in the UV region corresponding to the π→π* transition of the aminobenzoate chromophore. As observed in studies of methyl-3-aminobenzoate, the position of this absorption is sensitive to solvent polarity. rsc.org The emission spectrum (fluorescence) is also expected to show a significant solvatochromic shift, where the emission wavelength increases with solvent polarity, a hallmark of excited states with charge-transfer character. rsc.org

Vibrational spectra (Infrared and Raman) can also be simulated. These calculations provide the frequencies and intensities of vibrational modes, which can be correlated with experimental spectra to confirm the presence of specific functional groups. Key predicted vibrations for this molecule would include N-H stretching of the amine, C=O stretching of the ester, C-O stretching, and various C-H and C-C vibrations of the aromatic and adamantyl groups. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These predictions are invaluable for assigning peaks in experimental NMR spectra, providing a detailed map of the chemical environment of each atom in the molecule.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyFeaturePredicted Region / Value
UV-Visλ_max (π→π*)~290 - 320 nm (in non-polar solvent)
FluorescenceEmissionSignificant red-shift in polar solvents
IRN-H stretch~3300 - 3500 cm⁻¹
IRC=O stretch~1700 - 1725 cm⁻¹
IRC-O stretch~1100 - 1300 cm⁻¹
¹H NMRAdamantyl-CH, CH₂~1.5 - 2.1 ppm
¹H NMRMethylene (-O-CH₂-Ad)~3.8 - 4.2 ppm
¹H NMRAromatic-H~6.8 - 7.5 ppm
¹H NMRAmine-H (NH₂)~3.5 - 4.5 ppm (can be broad)

Computational Design Principles for this compound Derivatives

Computational chemistry provides a rational framework for designing new molecules with tailored properties. Starting from the this compound scaffold, several design strategies can be envisioned and evaluated in silico.

One common strategy involves modifying the adamantane cage. Introducing substituents onto the adamantane framework can modulate its lipophilicity, steric bulk, and electronic properties. This is a well-established approach in medicinal chemistry, where the adamantane moiety is used as a lipophilic anchor to enhance binding affinity or improve pharmacokinetic properties. acs.org

Another approach is to alter the aromatic ring. Introducing various electron-donating or electron-withdrawing groups at the other available positions on the benzene ring would systematically change the electronic properties of the molecule. For example, adding a strong electron-withdrawing group could increase the charge-transfer character of the excited state or alter the molecule's reactivity. Computational methods can predict how these substitutions would affect the HOMO-LUMO gap, dipole moment, and reactivity indices. dergipark.org.trdergipark.org.tr

The linker between the adamantane and the benzoate (B1203000) could also be modified. Changing the length or rigidity of the linker could systematically alter the conformational freedom of the molecule, which could be crucial for optimizing its fit within a specific binding site. The introduction of bulky groups is a known strategy to improve the solubility and processability of polymers derived from similar aromatic structures. researchgate.net

Theoretical Reactivity Predictions and Reaction Pathway Modeling of this compound

Theoretical methods can predict the chemical reactivity of a molecule and model the mechanisms of its reactions. The reactivity of this compound is governed by its functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic ring, which is susceptible to electrophilic substitution.

Computational analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule. The most negative potential would likely be located around the carbonyl oxygen and the nitrogen atom, indicating sites prone to electrophilic attack. The hydrogens of the amino group would be regions of positive potential, susceptible to nucleophilic attack or deprotonation.

The amino group activates the aromatic ring towards electrophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of such reactions (e.g., nitration, halogenation). Due to the directing effects of the amino (ortho, para-directing) and the meta-directing ester group, substitution would be predicted to occur at the positions ortho and para to the amino group (positions 2, 4, and 6 of the ring).

Furthermore, computational chemistry can model entire reaction pathways, for instance, the hydrolysis of the ester group or acylation of the amino group. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction enthalpies. This provides a detailed, atomistic understanding of the reaction mechanism. Studies on the Skraup reaction with 3-aminobenzoic acid derivatives have successfully used DFT calculations to assess the activation energies of proposed pathways and explain the observed product distribution. researchgate.net

Investigation of 1 Adamantylmethyl 3 Aminobenzoate in Material Science Research Applications

Role as a Precursor in Polymer Chemistry Research and Macromolecular Synthesis

There is a lack of specific published research on the use of 1-Adamantylmethyl 3-aminobenzoate (B8586502) as a monomer or precursor in polymer synthesis. Generally, aromatic amines are used to create polyamides, but studies detailing the polymerization of this specific compound, its reactivity ratios, and the properties of any resulting polymers are not available in the reviewed sources. The introduction of bulky side groups like adamantane (B196018) is a known strategy to enhance the solubility of aromatic polyamides. researchgate.net

Integration into Supramolecular Assemblies: Research into Self-Assembly Principles and Architecture

No specific studies were found that describe the integration of 1-Adamantylmethyl 3-aminobenzoate into supramolecular assemblies. The principles of supramolecular chemistry often rely on non-covalent interactions to build larger structures from smaller components. osaka-u.ac.jpnih.govrsc.orgmdpi.com While the adamantane group is known to participate in host-guest chemistry, for example with cyclodextrins, research detailing such interactions with this compound is not present in the public record.

Exploration in Advanced Functional Materials Research, including Optical or Electronic Properties

There is no available research focused on the optical or electronic properties of materials derived from this compound. The field of advanced functional materials is broad, covering applications in energy, electronics, and photonics. unizar-csic.eswiley.comresearchgate.net However, the specific contribution of this compound to the development of such materials has not been documented in the available literature.

Surface Functionalization Research Utilizing this compound as a Grafting Agent

Information regarding the use of this compound as a grafting agent for surface functionalization is not available in the reviewed scientific literature. Surface modification is a key area in materials science, but no studies detailing the attachment of this particular molecule to surfaces to alter their properties have been published.

Studies of this compound as a Component in Nanomaterial Synthesis and Structure

There is a lack of published studies on the use of this compound in the synthesis or as a structural component of nanomaterials. Nanomaterials, including nanoparticles and nanocomposites, are a major focus of modern materials research, but the role of this specific compound in this area is not documented. journaljmsrr.comthesciencein.org

Studies of 1 Adamantylmethyl 3 Aminobenzoate As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Architectures and Natural Product Analogues

The 1-adamantylmethyl group serves as a valuable building block for creating complex molecular structures, prized for the rigidity and lipophilicity it imparts. researchgate.net Similarly, aminobenzoates are recognized as crucial building blocks in the biosynthesis of a diverse range of microbial natural products. nih.govresearchgate.net The meta-substituted isomer, 3-aminobenzoate (B8586502), is a key component in the biosynthesis of several complex natural products. nih.gov

A study on the synthesis of adamantane-based ester derivatives demonstrated the utility of the adamantyl moiety as an efficient building block for creating compounds with specific conformations. mdpi.com While this study did not use 1-adamantylmethyl 3-aminobenzoate directly, it synthesized a related compound, 2-(Adamantan-1-yl)-2-oxoethyl 3-aminobenzoate, highlighting the compatibility of the adamantane (B196018) and aminobenzoate fragments in synthetic schemes. mdpi.com Furthermore, 3-aminobenzoic acid derivatives are precursors in the synthesis of various pharmaceuticals, including anesthetics and anti-inflammatory agents. ontosight.ai

The table below summarizes the roles of the constituent parts of this compound in the synthesis of complex molecules.

MoietyRole in SynthesisExample Natural Products/Analogues
1-Adamantyl Provides rigidity, lipophilicity, and steric bulk. researchgate.netRimantadine, Amantadine (antiviral drugs) rsc.org
3-Aminobenzoate Versatile building block for heterocycles and macrocycles. nih.govresearchgate.netRifamycins, Ansamitocins, Geldanamycins (derived from a 3-aminobenzoate precursor) nih.gov

By leveraging the established synthetic utility of its components, this compound can be envisioned as a starting material for libraries of complex molecules with potential biological activity.

Development of Novel Reagents and Catalysts Incorporating the this compound Moiety

The structural features of this compound also suggest its potential as a precursor for novel reagents and catalysts. The adamantane group is known for its use in catalysis, often as a bulky ligand that can influence the selectivity and stability of a metal catalyst. rsc.org The 3-aminobenzoate moiety, with its amino and ester functionalities, can be readily converted into various ligating groups.

For example, the amino group can be transformed into amides, phosphines, or N-heterocyclic carbenes (NHCs), which are all important ligand classes in transition metal catalysis. The steric bulk of the adamantylmethyl group could be used to create a specific steric environment around a catalytic metal center, potentially leading to high selectivity in catalytic reactions. A one-pot, green catalytic preparation of 3-aminobenzoic acid has been developed, which could facilitate the synthesis of such catalysts. mdpi.com

While no catalysts directly derived from this compound have been reported, the synthesis of related structures supports this potential application. For example, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized for various applications, demonstrating the accessibility of these scaffolds. researchgate.net

The following table outlines potential catalytic applications based on the functional groups of this compound.

Functional GroupPotential ModificationResulting Ligand/Catalyst TypePotential Catalytic Application
Amino Group Acylation, PhosphinationAmide ligands, Phosphine ligandsCross-coupling reactions, Asymmetric hydrogenation
Aromatic Ring Ortho-metalationPincer ligandsC-H activation, Dehydrogenation
Adamantyl Group -Steric directing groupShape-selective catalysis

The development of catalysts from this compound would be a promising area of research, potentially leading to new catalytic systems with unique reactivity and selectivity.

Asymmetric Synthesis Approaches Involving this compound as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis is a critical field in modern chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals. wikipedia.org A key strategy in this area is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

Given that 1,2-disubstituted adamantane derivatives are chiral, the synthesis of an enantiomerically pure form of a related adamantane derivative could allow it to function as a chiral auxiliary. mdpi.com While this compound itself is not chiral, it could be a precursor to chiral ligands for asymmetric catalysis. The synthesis of chiral adamantane derivatives has been achieved through various methods, including the use of chiral auxiliaries to resolve racemic mixtures. unizg.hracs.orgresearchgate.net

For example, a racemic adamantane-oxazolidine-2-one was resolved into single enantiomers using a chiral auxiliary, which then provided access to a variety of enantiomerically enriched chiral amines and heterocycles. unizg.hracs.orgresearchgate.net This demonstrates that chiral adamantane scaffolds can be accessed and utilized in asymmetric synthesis. The 3-aminobenzoate portion of the molecule could be modified to create a chiral ligand, where the adamantane group provides a rigid and well-defined steric environment.

The table below summarizes research on the synthesis of chiral adamantane derivatives, which is a prerequisite for their use in asymmetric synthesis.

Chiral Adamantane DerivativeSynthetic ApproachPotential Application
Chiral 1,2-disubstituted adamantanesResolution of racemic mixtures using a chiral auxiliary. unizg.hracs.orgresearchgate.netChiral ligands for asymmetric catalysis.
α-Trifluoromethyl β-nitroamines with adamantane moietyAsymmetric aza-Henry reaction using a chiral catalyst. frontiersin.orgChiral building blocks for pharmaceuticals.
Adamantane derivatives via C-H aminationRhodium-catalyzed C-H insertion of a chiral nitrene. thieme-connect.comEnantioselective synthesis of amines.

These studies indicate that while this compound is not itself a chiral auxiliary, its constituent adamantane moiety is a viable platform for the development of new chiral ligands and auxiliaries for asymmetric synthesis.

Fragment-Based Research Methodologies Employing this compound for Lead Generation

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in the drug discovery process. openaccessjournals.com This approach involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. openaccessjournals.com These initial hits are then optimized and grown into more potent drug candidates. nih.gov

The molecular structure of this compound makes it an interesting candidate for FBDD, either as a whole molecule or as a source of fragments. The "rule of three" is a common guideline for designing fragment libraries, which suggests fragments should have a molecular weight under 300 Da, among other properties. frontiersin.org While this compound itself exceeds this molecular weight, its constituent parts, the 1-adamantylmethyl group and the 3-aminobenzoate group, could be considered as fragments.

Indeed, ortho-aminobenzoic acid has been identified as a fragment in a screening campaign. acs.org The 3-aminobenzoate moiety shares structural similarities and could be expected to have similar utility in fragment screening. The adamantyl group is a well-known pharmacophore that can be used to improve the properties of a drug candidate. rsc.org

The table below details the properties of the fragments that could be derived from this compound in the context of FBDD.

FragmentMolecular Weight ( g/mol )Key Features for FBDD
3-Aminobenzoic acid 137.14Contains hydrogen bond donors and acceptors; aromatic scaffold. wikipedia.org
1-Adamantylmethanol 166.26Lipophilic, rigid 3D structure.

In a fragment-based approach, the 3-aminobenzoate fragment could be identified as a binder to a target protein. Subsequently, in the fragment-to-lead optimization process, the adamantylmethyl group could be "grown" onto the initial hit to increase potency and improve pharmacokinetic properties. The synthesis of a compound like this compound could therefore be a key step in a structure-guided drug design campaign.

Exploration of Molecular Interactions of 1 Adamantylmethyl 3 Aminobenzoate with Biological Macromolecules: an in Vitro and in Silico Research Perspective

Investigation of Binding Mechanisms to Model Protein Systems In Vitro

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic profiles. For 1-Adamantylmethyl 3-aminobenzoate (B8586502), in vitro binding studies with model proteins such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) would be crucial to understanding its potential for systemic distribution. Techniques like equilibrium dialysis, ultrafiltration, and fluorescence spectroscopy are standard methods to determine binding affinities (Ka) and the number of binding sites. mdpi.com

Given the lipophilic nature of the adamantane (B196018) moiety, it is anticipated to contribute significantly to protein binding, likely interacting with hydrophobic pockets within these proteins. publish.csiro.au The aminobenzoate portion, with its capacity for hydrogen bonding and ionic interactions, could further stabilize the protein-ligand complex. nih.gov Studies on similar aminobenzoic acid derivatives have shown that they can bind to serum albumins with varying affinities, suggesting that 1-Adamantylmethyl 3-aminobenzoate would also exhibit significant protein binding. nih.govconicet.gov.ar

To illustrate potential findings, a hypothetical data table from a fluorescence quenching study with HSA is presented below.

ParameterValue
Binding Constant (Ka)2.5 x 104 M-1
Number of Binding Sites (n)~1
Quenching MechanismStatic
Thermodynamic Parameter (ΔG)-25.1 kJ/mol
Thermodynamic Parameter (ΔH)-10.2 kJ/mol
Thermodynamic Parameter (ΔS)+50.0 J/mol·K

This interactive table summarizes hypothetical data from a fluorescence quenching experiment to characterize the binding of this compound to Human Serum Albumin (HSA).

These hypothetical values suggest a spontaneous binding process driven by both enthalpy and entropy, indicative of hydrophobic interactions and hydrogen bonding.

Computational Modeling of Ligand-Receptor Interactions and Molecular Docking Studies

Computational methods, particularly molecular docking, offer a powerful tool to predict and analyze the binding of ligands to receptor active sites. nih.gov For this compound, docking studies could be performed against a variety of potential protein targets. The choice of targets would be guided by the structural motifs of the ligand. The adamantane cage is a known pharmacophore for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), while aminobenzoate derivatives have been studied as inhibitors of enzymes such as acetylcholinesterase. nih.govebi.ac.uk

A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the binding site of a target protein. The output would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting key interactions. mdpi.com The adamantyl group would likely engage in hydrophobic interactions, while the ester and amino groups could form hydrogen bonds with polar residues in the binding pocket. nih.govmdpi.com

A summary of hypothetical docking results against two potential enzyme targets is shown in the table below.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
11β-HSD1-8.5Tyr183, Ser170 (via H-bonds with aminobenzoate)
Acetylcholinesterase-7.9Trp84, Tyr334 (via hydrophobic interaction with adamantane)

This interactive table presents hypothetical molecular docking results for this compound with two potential protein targets.

These computational predictions can guide further experimental validation and the design of more potent derivatives. nih.gov

Research into Enzymatic Biotransformations of this compound in Model Systems

The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. For this compound, the ester linkage is a probable site for enzymatic hydrolysis by esterases, such as those found in the liver and plasma. nih.govresearchgate.net In vitro incubation of the compound with liver microsomes or purified esterases would allow for the identification of metabolites. nih.gov

The primary biotransformation would likely be the hydrolysis of the ester bond to yield 1-adamantylmethanol and 3-aminobenzoic acid. nih.gov Further metabolism of 3-aminobenzoic acid could involve N-acetylation or conjugation with glycine. mdpi.com The rate of hydrolysis can be quantified using techniques like HPLC, and kinetic parameters (Km and Vmax) can be determined. nih.govplos.org

A hypothetical summary of enzymatic hydrolysis data is presented below.

Enzyme SourceMetabolite FormedKm (µM)Vmax (nmol/min/mg protein)
Human Liver Microsomes1-Adamantylmethanol50120
Human Liver Microsomes3-Aminobenzoic Acid50120
Recombinant Human Carboxylesterase 11-Adamantylmethanol35250

This interactive table displays hypothetical kinetic parameters for the enzymatic hydrolysis of this compound in different model systems.

Understanding these biotransformation pathways is essential for predicting the compound's in vivo behavior.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives for Molecular Probes and Chemical Biology Tools

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. acs.org For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues to identify key structural features that govern its interaction with a specific biological target. nih.govnih.gov

Modifications could be made to both the adamantane and the aminobenzoate moieties. For instance, substitution on the adamantane cage could modulate lipophilicity and binding selectivity. publish.csiro.au Altering the substitution pattern or functional groups on the aminobenzoate ring could influence electronic properties and hydrogen bonding capacity. nih.gov

The following table outlines a hypothetical SAR study for a series of derivatives targeting a model enzyme, with inhibitory concentration (IC50) as the readout.

DerivativeR1 (Adamantane)R2 (Aminobenzoate)IC50 (µM)
Parent Compound H 3-NH2 10
Analogue 13-OH3-NH25
Analogue 2H4-NH225
Analogue 3H3-NO250
Analogue 4H3-NH-Acetyl>100

This interactive table presents a hypothetical Structure-Activity Relationship (SAR) study of this compound derivatives.

These hypothetical SAR data suggest that a hydroxyl group on the adamantane enhances activity, while moving the amino group to the 4-position or replacing it with a nitro group decreases activity. Acetylation of the amino group abolishes activity, indicating the importance of the free amine for interaction with the target. Such studies are invaluable for developing potent and selective molecular probes or therapeutic candidates. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Adamantylmethyl 3-aminobenzoate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves esterification of 3-aminobenzoic acid with 1-adamantylmethanol using coupling agents like DCC (dicyclohexylcarbarbodiimide) under anhydrous conditions. For purity validation, employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H and 13^13C NMR spectroscopy. Crystallization from ethanol/water mixtures can enhance purity, as demonstrated in analogous adamantyl derivatives .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) is critical for resolving the adamantane cage and aromatic system. The asymmetric unit often contains two independent molecules stabilized by N–H⋯O hydrogen bonds between the amino group and ester carbonyl. Additional weak interactions (e.g., C–H⋯π) contribute to packing stability. Refinement with SHELXL (R-factor < 0.05) ensures accuracy .

Q. What spectroscopic techniques are essential for confirming the functional groups in this compound?

  • Methodological Answer :

  • FT-IR : Identify ester carbonyl (C=O stretch ~1700 cm1^{-1}) and amino (N–H bend ~1600 cm1^{-1}).
  • NMR : 1^1H NMR should show adamantane protons as broad singlets (δ 1.6–2.1 ppm) and aromatic protons from the benzoate ring (δ 6.5–7.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns consistent with adamantane cleavage .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its crystallographic packing, and how can these be computationally modeled?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like R22(8)\text{R}_2^2(8) chains. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) predict interaction energies and geometries. Compare experimental (SCXRD) and computed bond lengths/angles to validate models. Discrepancies >0.05 Å may indicate dynamic effects requiring molecular dynamics (MD) simulations .

Q. What experimental strategies resolve contradictions in enzymatic degradation studies of 3-aminobenzoate derivatives?

  • Methodological Answer : For microbial degradation pathways (e.g., in Comamonas sp.), use knockout mutants (e.g., ΔmabA) to confirm gene specificity. Couple HPLC with 18^{18}O isotopic labeling to trace oxygen incorporation in metabolites like 5-aminosalicylate. Kinetic assays (Km, kcat) under varied pH/temperature conditions identify optimal enzymatic activity and substrate promiscuity .

Q. How can reaction conditions be optimized for regioselective functionalization of the adamantane moiety in related compounds?

  • Methodological Answer : Employ steric directing groups (e.g., bulky esters) to control substitution sites. For example, use Pd-catalyzed C–H activation in adamantane derivatives with pivaloyl protecting groups. Monitor regioselectivity via 19^{19}F NMR if fluorinated reagents are used. Reaction screening (e.g., Design of Experiments, DoE) identifies optimal solvent polarity and catalyst loading .

Q. What analytical approaches address discrepancies in melting point data for adamantane-containing compounds?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) provides precise melting points (±0.5°C) by detecting phase transitions. Confounding factors (e.g., polymorphism) require Powder X-ray Diffraction (PXRD) to identify crystalline forms. For hygroscopic samples, use Karl Fischer titration to quantify water content, which may depress observed melting points .

Methodological Design Considerations

Q. How to design a robust study investigating the biological activity of this compound analogs?

  • Methodological Answer :

  • In vitro assays : Use HEK293 cells transfected with target receptors (e.g., CB1 for cannabinoid analogs) and measure cAMP levels via ELISA.
  • Control groups : Include structurally similar but inactive analogs (e.g., ester-free derivatives) to isolate pharmacophore effects.
  • Data analysis : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves (IC50/EC50 values). Replicate experiments (n ≥ 3) to ensure statistical power .

Data Interpretation and Validation

Q. How to validate computational models predicting the solvation effects on this compound’s stability?

  • Methodological Answer : Compare calculated (COSMO-RS) and experimental solubility in solvents like DMSO or hexane. Use Molecular Dynamics (MD) simulations to model solvation shells and correlate with experimental stability data (e.g., accelerated degradation studies at 40°C/75% RH). Discrepancies >10% suggest missing force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.